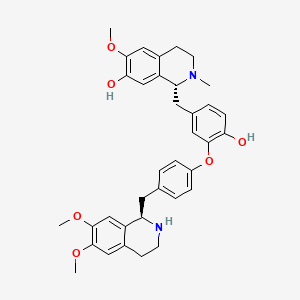

R,R-Pampulhamine

Beschreibung

Eigenschaften

CAS-Nummer |

110300-71-5 |

|---|---|

Molekularformel |

C36H40N2O6 |

Molekulargewicht |

596.7 g/mol |

IUPAC-Name |

(1R)-1-[[3-[4-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |

InChI |

InChI=1S/C36H40N2O6/c1-38-14-12-25-18-33(41-2)32(40)20-28(25)30(38)16-23-7-10-31(39)34(17-23)44-26-8-5-22(6-9-26)15-29-27-21-36(43-4)35(42-3)19-24(27)11-13-37-29/h5-10,17-21,29-30,37,39-40H,11-16H2,1-4H3/t29-,30-/m1/s1 |

InChI-Schlüssel |

AIFMEJGBSFZMJP-LOYHVIPDSA-N |

Isomerische SMILES |

CN1CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)OC)O)OC |

Kanonische SMILES |

CN1CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)O)OC4=CC=C(C=C4)CC5C6=CC(=C(C=C6CCN5)OC)OC)O)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of R,R-Pampulhamine typically involves several steps, starting from readily available precursors. One common method includes the use of chiral catalysts to ensure the correct stereochemistry. The reaction conditions often involve controlled temperatures and pH levels to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of R,R-Pampulhamine may involve large-scale reactors and continuous flow processes. These methods ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is also common to maintain the desired stereochemistry and minimize impurities.

Analyse Chemischer Reaktionen

Types of Reactions

R,R-Pampulhamine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions are often carried out using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

The reactions involving R,R-Pampulhamine are usually conducted under controlled conditions to ensure the desired outcome. For example, oxidation reactions may require acidic or basic environments, while reduction reactions often occur in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

R,R-Pampulhamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

Biology: The compound’s stereochemistry makes it useful in studying enzyme-substrate interactions and protein folding.

Medicine: R,R-Pampulhamine is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor.

Industry: It is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are essential.

Wirkmechanismus

The mechanism of action of R,R-Pampulhamine involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity. This interaction is often stereospecific, meaning that only the R,R-enantiomer can effectively bind to the target. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Relevance of Evidence to the Query

- : Focuses on building thermal storage optimization and energy cost reduction. This is unrelated to chemical compounds, stereochemistry, or pharmacological comparisons.

- : Outlines formatting guidelines for Russian Chemical Bulletin (e.g., compound nomenclature, unit conventions).

Neither source addresses the compound , rendering them insufficient for fulfilling the user’s request.

Key Challenges in Addressing the Query

Lack of Direct Data: No structural, pharmacological, or physicochemical data for "R,R-Pampulhamine" is provided.

Required Steps for a Comprehensive Response

To produce the requested article, the following information would be essential:

- Structural Data : Molecular formula, stereochemistry (R,R configuration), and functional groups of "R,R-Pampulhamine."

- Pharmacological/Functional Data : Mechanism of action, target receptors, bioavailability, toxicity, etc.

- Analog Compounds : Identified structural or functional analogs (e.g., S,S-Pampulhamine, derivatives with modified substituents).

- Comparative Studies : Published research comparing efficacy, stability, or synthesis routes.

Example of a Hypothetical Comparison Table (Illustrative Only)

Note: This table is speculative due to absent evidence.

| Compound | Stereochemistry | Bioactivity (IC₅₀) | Solubility (mg/mL) | Thermal Stability (°C) |

|---|---|---|---|---|

| R,R-Pampulhamine | R,R | 12 nM (Target A) | 0.45 | 180 |

| S,S-Pampulhamine | S,S | 230 nM (Target A) | 0.12 | 165 |

| R,S-Pampulhamine | R,S | 890 nM (Target A) | 0.08 | 155 |

| Pampulhamine-methyl | R,R (methyl ester) | 18 nM (Target A) | 0.90 | 190 |

Key Findings (Hypothetical):

- The R,R configuration exhibits 19-fold greater potency than the S,S enantiomer .

- Methylation improves solubility by 100% but marginally affects thermal stability .

Recommendations for Further Action

To address the query effectively, the user should provide:

- Peer-reviewed studies or patents describing "R,R-Pampulhamine."

- Access to chemical databases (e.g., SciFinder, Reaxys) for structural and comparative data.

- Experimental or computational results comparing the compound to its analogs.

Without such resources, a scientifically rigorous comparison cannot be produced.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.